molecular formula C15H12O B8774842 4-[(E)-2-Phenylethenyl]benzaldehyde

4-[(E)-2-Phenylethenyl]benzaldehyde

Cat. No.: B8774842
M. Wt: 208.25 g/mol
InChI Key: CLXSBHRRZNBTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-Phenylethenyl]benzaldehyde is a benzaldehyde derivative featuring a trans-configured styryl group (E-2-phenylethenyl) at the para position of the benzene ring. Its structure combines an electron-withdrawing aldehyde group with a conjugated π-system from the styryl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. The E-configuration ensures optimal molecular geometry for interactions in biological systems or material applications, such as photodynamic therapy precursors or COX-2 inhibitor scaffolds .

Properties

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

4-(2-phenylethenyl)benzaldehyde

InChI

InChI=1S/C15H12O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-12H

InChI Key

CLXSBHRRZNBTRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Wittig Reaction:

      Reactants: Benzyltriphenylphosphonium chloride and benzaldehyde.

      Conditions: The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

      Procedure: The Wittig reagent is prepared by reacting benzyltriphenylphosphonium chloride with the base to form the ylide, which then reacts with benzaldehyde to form 4-[(E)-2-Phenylethenyl]benzaldehyde.

  • Heck Reaction:

      Reactants: Styrene and 4-bromobenzaldehyde.

      Conditions: The reaction is catalyzed by palladium(II) acetate in the presence of a base such as triethylamine in a solvent like dimethylformamide.

      Procedure: The Heck reaction involves the coupling of styrene with 4-bromobenzaldehyde to form the desired product.

Industrial Production Methods:

Industrial production of this compound often involves large-scale application of the Wittig or Heck reactions, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

      Conditions: Oxidation reactions are typically carried out in acidic or basic media.

      Products: Oxidation of 4-[(E)-2-Phenylethenyl]benzaldehyde can lead to the formation of benzoic acid derivatives.

  • Reduction:

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Reduction reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

      Products: Reduction of the aldehyde group results in the formation of the corresponding alcohol, 4-[(E)-2-Phenylethenyl]benzyl alcohol.

  • Substitution:

      Reagents: Halogenating agents like bromine or chlorine.

      Conditions: Substitution reactions can be carried out under mild conditions, often in the presence of a catalyst.

      Products: Halogenation of the aromatic ring can yield various substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 4-[(E)-2-Phenylethenyl]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific biochemical pathways.

Industry:

    Fragrance and Flavor Industry: Due to its aromatic properties, it is used in the formulation of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 4-[(E)-2-Phenylethenyl]benzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. The compound can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Analogous Benzaldehyde Derivatives

Substituent Variations
Compound Name Substituent/Modification Key Properties/Activities Reference
4-[(E)-2-Phenylethenyl]benzaldehyde Styryl group at 4-position Precursor for heterocycles, COX-2 inhibitors
4-(Diphenylamino)benzaldehyde Diphenylamino group Planar crystal structure; used in optoelectronics due to extended conjugation
4-(N,N-Dimethylamino)benzaldehyde Dimethylamino group Electron-donating group; forms cyanine dyes for sensors
4-Methoxybenzaldehyde Methoxy group Simpler structure; antioxidant activity in stilbenoids

Key Insights :

  • Electron-withdrawing groups (e.g., aldehyde) enhance reactivity for nucleophilic additions, while electron-donating groups (e.g., methoxy, amino) improve stability and optoelectronic properties.
  • The styryl group in the target compound enables conjugation, critical for photophysical applications, whereas diphenylamino derivatives prioritize crystallinity for material science .
Heterocyclic Derivatives
Compound Name (Example) Heterocycle Attached Activity/Application Reference
Quinazolinone-sulfonamide () Quinazolinone ring + sulfonamide COX-2 inhibition (47.1% at 20 μM)
4-{2-[(E)-2-Phenylethenyl]-1H-benzimidazol-1-yl} benzene-1,2-dicarbonitrile (VIIId) Benzimidazole + nitriles Photodynamic therapy; integrated into phthalocyanine polymers
4-(4-Fluorophenyl)piperazin-1-yl benzaldehyde Piperazine-fluorophenyl AChE inhibitory activity via thiazolylhydrazone formation
Oxazepine derivative () Oxazepine ring Novel heterocyclic scaffold via Schiff base cycloaddition

Key Insights :

  • The target compound serves as a precursor for heterocycles like quinazolinones (COX-2 inhibitors) or benzimidazoles (photodynamic agents). Its aldehyde group facilitates Schiff base or condensation reactions, enabling diverse functionalization .
  • Heterocyclic derivatives often exhibit enhanced bioactivity compared to the parent aldehyde due to improved binding affinity or metabolic stability.
Derivatives with Alternative Linkages
Compound Name Linkage Type Stability/Reactivity Reference
This compound Styryl (C=C) Reactive aldehyde; prone to oxidation
4-[(1-Phenylprop-2-enyl)oxy]benzaldehyde Ether Reduced reactivity; altered electronic effects
4-Methyl-2-[(E)-styryl]-1,3-dioxolane Acetal Acid-sensitive; degrades under low pH conditions

Key Insights :

  • Ether or acetal linkages (e.g., 1,3-dioxolane) protect the aldehyde group but limit further synthetic utility. The target compound’s styryl group offers greater versatility in cross-coupling reactions .
Stilbenoids vs. Styryl Benzaldehydes
Compound Type Functional Group Bioactivity Example
This compound Aldehyde Intermediate for anti-inflammatory agents
4,4'-Dimethoxystilbene Methoxy groups Antioxidant; stilbenoid class

Key Insights :

  • Stilbenoids (e.g., resveratrol analogs) prioritize hydroxyl/methoxy groups for antioxidant activity, while the target compound’s aldehyde group is tailored for covalent modifications in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.